molecular formula C11H17ClN2O4S B10863109 8-(2-Chloropropanoyl)-4-methyl-1lambda~6~-thia-4,8-diazaspiro[4.5]decane-1,1,3-trione

8-(2-Chloropropanoyl)-4-methyl-1lambda~6~-thia-4,8-diazaspiro[4.5]decane-1,1,3-trione

Cat. No.: B10863109
M. Wt: 308.78 g/mol
InChI Key: RTWSYKPCESCCLK-UHFFFAOYSA-N
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Description

  • 8-(2-Chloropropanoyl)-4-methyl-1λ6-thia-4,8-diazaspiro[4.5]decane-1,1,3-trione , also known as a 1,3,8-triazaspiro[4.5]decane-2,4-dione , belongs to the class of spirohydantoins.
  • Its chemical structure consists of a spirocyclic ring system containing a thia (sulfur) atom and a diazaspiro moiety.
  • The compound’s unique arrangement makes it intriguing for various applications.
  • Preparation Methods

    • Synthetic Routes : While specific synthetic routes for this compound are not widely documented, one approach involves cyclization of appropriate precursors.
    • Reaction Conditions : The reaction typically involves cyclization under controlled conditions, possibly using a suitable base or acid catalyst.
    • Industrial Production : Industrial-scale production methods may involve modifications of existing synthetic routes or novel approaches.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
      • Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
      • Substitution : Nucleophilic substitution reactions with appropriate nucleophiles.
    • Major Products : The specific products depend on reaction conditions and substituents. Detailed studies are needed to identify major products.
  • Scientific Research Applications

    • Chemistry : The compound’s unique spirocyclic structure may inspire new synthetic methodologies or serve as a scaffold for drug design.
    • Biology : It could be explored as a potential bioactive compound, affecting cellular processes or receptors.
    • Medicine : Investigate its pharmacological properties, potential therapeutic targets, and toxicity profiles.
    • Industry : Assess its use in materials science, catalysis, or other industrial applications.
  • Mechanism of Action

    • Targets : Investigate its interactions with biological targets (e.g., receptors, enzymes).
    • Pathways : Explore signaling pathways affected by the compound.
    • Functional Effects : Understand how it modulates cellular responses.
  • Comparison with Similar Compounds

    Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications

    Properties

    Molecular Formula

    C11H17ClN2O4S

    Molecular Weight

    308.78 g/mol

    IUPAC Name

    8-(2-chloropropanoyl)-4-methyl-1,1-dioxo-1λ6-thia-4,8-diazaspiro[4.5]decan-3-one

    InChI

    InChI=1S/C11H17ClN2O4S/c1-8(12)10(16)14-5-3-11(4-6-14)13(2)9(15)7-19(11,17)18/h8H,3-7H2,1-2H3

    InChI Key

    RTWSYKPCESCCLK-UHFFFAOYSA-N

    Canonical SMILES

    CC(C(=O)N1CCC2(CC1)N(C(=O)CS2(=O)=O)C)Cl

    Origin of Product

    United States

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